What are the chemical properties of 2-(Isopropyl(methyl)amino)ethanol?
What are the chemical properties of 2-(Isopropyl(methyl)amino)ethanol?
An In-Depth Technical Guide to the Chemical Properties of 2-(Isopropyl(methyl)amino)ethanol
Abstract
2-(Isopropyl(methyl)amino)ethanol, a tertiary aminoalcohol, represents a versatile chemical intermediate with significant potential in organic synthesis and materials science. This technical guide provides a comprehensive analysis of its core chemical properties, synthesis, reactivity, and spectroscopic profile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, offering a foundational understanding for its application in complex synthetic endeavors.
Molecular Structure and Identity
2-(Isopropyl(methyl)amino)ethanol, also known by its IUPAC name 2-(isopropyl(methyl)amino)ethan-1-ol, is an organic compound featuring a tertiary amine and a primary alcohol (hydroxyl) functional group.[1] This bifunctional nature is central to its chemical reactivity and utility as a synthetic building block.
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Synonyms: N-Isopropyl-N-methylethanolamine
The molecule consists of an ethanol backbone with an isopropyl group and a methyl group attached to the nitrogen atom. The presence of both a nucleophilic hydroxyl group and a basic tertiary amine group on a flexible ethyl chain allows it to participate in a wide range of chemical transformations. The molecule is achiral.
Physicochemical Properties
The physical and chemical characteristics of 2-(Isopropyl(methyl)amino)ethanol define its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.
| Property | Value | Source |
| Molecular Weight | 117.19 g/mol | [1][3] |
| IUPAC Name | 2-(isopropyl(methyl)amino)ethan-1-ol | [1] |
| Formula | C6H15NO | [1][3] |
| SMILES | CC(C)N(C)CCO | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Production
The synthesis of 2-(Isopropyl(methyl)amino)ethanol can be achieved through several established organic chemistry pathways. A prevalent and logical method is the N-alkylation of a precursor amine. A representative synthesis involves the reaction of N-methylethanolamine with an isopropylating agent, such as 2-bromopropane, in the presence of a base to neutralize the HBr byproduct.
General Synthesis Workflow: N-Alkylation
The choice of a non-nucleophilic base, like potassium carbonate, is crucial to prevent side reactions, such as deprotonation of the alcohol, which could lead to undesired byproducts. The solvent, often a polar aprotic solvent like acetonitrile, is selected to facilitate the dissolution of reactants and promote the SN2 reaction mechanism.
Caption: General workflow for the synthesis of 2-(Isopropyl(methyl)amino)ethanol.
Chemical Reactivity and Profile
As an aminoalcohol, 2-(Isopropyl(methyl)amino)ethanol exhibits reactivity characteristic of both its constituent functional groups.
Reactions of the Tertiary Amine Group
The tertiary amine is basic and can be protonated by acids to form ammonium salts. This reaction is exothermic.[4] The lone pair of electrons on the nitrogen atom makes it a good nucleophile, though sterically hindered by the isopropyl group. It is generally incompatible with strong oxidizing agents, isocyanates, peroxides, epoxides, anhydrides, and acid halides.[4][5]
Reactions of the Hydroxyl Group
The primary alcohol can undergo reactions typical of alcohols:
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Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
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Oxidation: Oxidation to an aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions.
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Etherification: Formation of ethers, for example, through Williamson ether synthesis.
The dual functionality allows this molecule to act as a bidentate ligand in coordination chemistry, chelating with metal ions through both the nitrogen and oxygen atoms.
Spectroscopic Characterization
The structural elucidation of 2-(Isopropyl(methyl)amino)ethanol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, isopropyl (methine and methyl protons), and methylene protons of the ethanol backbone, as well as a broad singlet for the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing clear evidence of the carbon skeleton.[6]
Infrared (IR) Spectroscopy
The IR spectrum is a key tool for identifying the functional groups.[7]
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O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group's stretching vibration.
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C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.
-
C-O Stretch: A distinct C-O stretching band for the primary alcohol will be visible around 1050-1150 cm⁻¹.
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C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern. Electron Ionization (EI) would likely lead to fragmentation patterns resulting from the cleavage of C-C and C-N bonds, providing further structural confirmation.[6][7]
Analytical and Characterization Protocols
Verifying the identity and purity of 2-(Isopropyl(methyl)amino)ethanol is essential. The following are standard protocols for its characterization.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the purity of the synthesized compound and identify any potential byproducts.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: Standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to calculate the relative purity. Compare the mass spectrum of the main peak with reference spectra to confirm its identity.
-
Protocol: Functional Group Analysis by FTIR Spectroscopy
-
Objective: To confirm the presence of the hydroxyl and amine functional groups.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[7]
-
Methodology:
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands (O-H, C-H, C-O, C-N) and compare their positions to known values for aminoalcohols.
-
Safety, Handling, and Storage
Compounds of this class are typically corrosive and require careful handling. While a specific safety data sheet for 2-(Isopropyl(methyl)amino)ethanol is not widely available, data from analogous aminoalcohols like 2-(Isopropylamino)ethanol and 2-(Methylamino)ethanol provide guidance.
-
Hazards: Expected to cause skin burns and serious eye damage.[8][9] May be harmful if swallowed or in contact with skin.[8] May cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong acids and oxidizing agents.[5][9]
Applications and Utility
The unique bifunctional structure of 2-(Isopropyl(methyl)amino)ethanol makes it a valuable intermediate in various fields:
-
Pharmaceutical Synthesis: It can serve as a building block for active pharmaceutical ingredients (APIs), where the aminoalcohol moiety is a common feature.
-
Surfactant Production: Similar to other alkanolamines, it can be a precursor in the manufacturing of surfactants and emulsifiers.[10][11][12]
-
Coatings and Resins: It can be used as a solubilizer or stabilizer in coating formulations.[12][13]
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Figure 1. General reaction scheme for the asymmetric addition of diethylzinc to benzaldehyde.



